catM protein
Description
Properties
CAS No. |
126700-73-0 |
|---|---|
Molecular Formula |
C8H8F2O2 |
Synonyms |
catM protein |
Origin of Product |
United States |
Genetics and Molecular Architecture of the Catm Gene
Genomic Locus and Operon Organization
The location and organization of the catM gene within the bacterial chromosome are intrinsically linked to its function in aromatic compound catabolism.
The catM gene is chromosomally located and is typically found within a supraoperonic cluster of genes involved in the degradation of aromatic compounds, such as benzoate (B1203000) and catechol, in Acinetobacter species. nih.govuga.eduasm.orgresearchgate.netuga.edunih.govuga.edu This gene cluster spans approximately 17 to 20 kilobase pairs (kbp) of DNA. asm.orguga.edunih.gov The organization of these genes into a cluster facilitates their coordinated regulation and expression, enabling the efficient breakdown of these substrates.
catM is an integral part of the regulatory network governing the β-ketoadipate pathway, which is central to the degradation of various aromatic compounds. nih.govuga.eduresearchgate.netuga.eduuga.edunih.govpnas.orgresearchgate.netnih.govnih.govuga.edunih.govnih.govresearchgate.net In Acinetobacter calcoaceticus, the catM gene is situated 123 base pairs upstream of the catB gene and is transcribed in the opposite direction. asm.orgnih.gov In Acinetobacter baylyi ADP1, catM, along with its paralog benM, regulates the expression of genes located in four different promoter regions within the supraoperonic cluster. nih.govuga.eduuga.eduuga.eduresearchgate.netnih.gov These regulated genes include those in the benABCDE operon, the catA gene, and the catBCIJFD operon, all of which encode enzymes necessary for benzoate and catechol degradation. nih.govuga.eduuga.eduuga.eduresearchgate.netnih.gov While CatM is considered the major regulator for the catBCIJFD operon and catA, BenM is the primary regulator for the benABCDE operon; however, there are overlapping regulatory roles between the two proteins. nih.govuga.eduuga.eduresearchgate.netuga.edunih.govnih.govresearchgate.net
Chromosomal Location and Gene Cluster Association
Transcriptional Regulation of catM Gene Expression
The expression of the catM gene is tightly controlled through both autoregulatory mechanisms and in response to environmental signals, ensuring that the aromatic catabolism pathways are active only when necessary.
A key aspect of catM regulation is its negative autoregulation. uniprot.orgasm.orgosti.gov The CatM protein, as a transcriptional regulator, binds to a specific DNA sequence in the intercistronic region between the catM and catB genes. asm.orgnih.govuniprot.orgasm.org This binding site is located upstream of and divergent to the catM coding sequence, allowing CatM to repress its own transcription. asm.orgnih.govasm.org This negative feedback loop is a common regulatory strategy among LysR-type transcriptional regulators, helping to maintain appropriate levels of the regulatory protein within the cell. asm.orgosti.gov
The transcriptional activity of CatM is significantly influenced by the presence of specific environmental cues, primarily metabolites generated during the degradation of aromatic compounds. The main effector molecule for CatM is cis,cis-muconate (B1241781) (CCM), an intermediate produced from the breakdown of both benzoate and catechol. nih.govuga.eduresearchgate.netuga.edunih.govpnas.orguga.edunih.govnih.govresearchgate.netuniprot.orgasm.org In Acinetobacter baylyi ADP1, CatM's regulatory function is activated solely by CCM. nih.govuga.eduuga.edunih.govnih.govresearchgate.net Binding of CCM to the this compound induces conformational changes that enable it to activate the transcription of its target genes involved in the downstream steps of aromatic catabolism. nih.gov Furthermore, the presence of other aromatic compounds like benzoate and p-hydroxybenzoate can lead to complex cross-regulation involving both CatM and BenM, impacting the expression of genes in related metabolic pathways, such as the pca genes involved in protocatechuate degradation. asm.org
Autoregulatory Mechanisms
Genetic Variations and Mutagenesis Studies of catM
Genetic studies, including the isolation and characterization of catM mutants, have provided valuable insights into the protein's function, regulatory mechanisms, and potential for modification. Mutagenesis has been employed to understand how alterations in the catM gene affect the regulation of aromatic catabolism pathways and to engineer variants with altered properties. nih.govuga.edunih.govnih.gov
Point mutations within the catM gene can lead to significant changes in the expression of its target genes. Some mutations can result in constitutive expression of the cat genes, meaning they are expressed even in the absence of the inducing environmental cue, CCM. nih.govnih.govuga.edunih.govnih.govasm.orguwo.ca For instance, a point mutation in Acinetobacter calcoaceticus resulting in a substitution of Arginine at position 156 with Histidine (CatM(R156H)) was shown to cause constitutive expression of the cat genes. nih.govasm.org
In Acinetobacter baylyi ADP1, specific catM mutations, such as CatM(V158M) and CatM(R156H), have been shown to increase the level of CatM-activated transcription of the benA gene. nih.govnih.govuwo.ca Notably, these mutations can even enable bacterial growth on benzoate as the sole carbon source in the absence of the primary benzoate regulator, BenM. nih.govnih.govuwo.ca These studies have also revealed that different mutations in catM can have varying effects on the regulation of different target genes within the ben and cat operons. nih.govnih.govuwo.ca
Characterization of Point Mutations and Deletions
Studies involving catM have characterized various point mutations and deletions to understand their effects on protein function and gene regulation. Insertional inactivation of catM has shown that it does not lead to constitutive expression of cat genes, as would be expected for a repressor, but rather the genes remain inducible by muconate. nih.gov A 3.5-kbp deletion located 10 kbp upstream of catM, in combination with a catM disruption, eliminated muconate inducibility of catA and catB, which was restored by introducing catM in trans. nih.gov
Point mutations in catM have been identified that increase cat-gene expression. For instance, a point mutation in Acinetobacter calcoaceticus strain ADP163 resulting in a His substitution for Arg-156 in CatM caused constitutive expression of all cat genes. asm.org In Acinetobacter baylyi ADP1, spontaneous mutants capable of growth on benzoate without BenM were isolated and found to have point mutations in the catM gene. uga.edunih.gov Two such mutations, CatM(V158M) and CatM(R156H), independently increased CatM-activated benA transcription and allowed growth on benzoate in the absence of BenM. nih.gov CatM(V158M) specifically increased cis,cis-muconate-dependent transcription of benA but decreased that of catB. nih.gov CatM(R156H) increased effector-independent expression of catB compared to wild-type CatM, while cis,cis-muconate was required with CatM(R156H) for unusually high benA expression. nih.gov
Deletions within the catM gene have also been characterized. A 446 bp catM deletion in A. baylyi strain DR1023 has been noted in studies examining gene amplification mutations. oup.com In engineered strains used for studying genome rearrangements, deletions in both benM and catM have been created to prevent growth on benzoate unless gene amplification occurs. uga.edu
Research findings indicate that amino acid changes enabling CatM variants to compensate for the loss of BenM have been identified in all domains of the protein, including the N-terminal DNA-binding domain, the linker helix, and the C-terminal effector-binding domain. uga.edu
Impact of Mutations on Regulatory Activity
Mutations in catM significantly impact its regulatory activity, altering its ability to activate transcription in response to effectors or even enabling effector-independent transcription. nih.govnih.gov While wild-type CatM alone does not activate sufficient transcription for growth on benzoate as a carbon source, mutations can enhance its regulatory activity. nih.gov
The CatM(V158M) mutation increases cis,cis-muconate-dependent benA transcription but decreases it for catB, highlighting the differential impact of this mutation on the regulation of different operons. nih.gov CatM(R156H) results in increased effector-independent expression of catB. nih.gov The regulatory effect of CatM(R156H) on benA expression is dependent on the presence of cis,cis-muconate and is further enhanced by a point mutation at position -40 of the benA promoter. nih.gov
Studies involving domain swapping and site-directed mutagenesis have shown that altering the effector-binding region and the DNA-binding domain is necessary to create CatM variants that respond synergistically to multiple effectors, a characteristic of BenM. nih.gov For instance, introducing residues R160 and Y293 from BenM into CatM, which are crucial for benzoate-induced activation in BenM, did not fully recapitulate BenM's dual effector response but did impact muconate-activated transcription. nih.gov The replacement of H160 with R160 in CatM variants increased the muconate-activated transcription of PbenA. nih.gov This suggests that changes in the local environment around this residue can influence the protein's response to its primary effector. nih.gov
Data illustrating the impact of specific mutations on the transcriptional activity of CatM variants can be presented in tables, showing the level of gene expression (e.g., β-galactosidase activity from lacZ fusions) under different conditions and with various CatM variants.
| CatM Variant | Effector Present | Gene Expression Level (Arbitrary Units) | Citation |
| Wild-type CatM | None | Low | nih.govnih.gov |
| Wild-type CatM | cis,cis-muconate | Moderate | nih.govnih.gov |
| CatM(V158M) | cis,cis-muconate | Increased (benA), Decreased (catB) | nih.gov |
| CatM(R156H) | None | Increased (catB), Low (benA) | nih.gov |
| CatM(R156H) | cis,cis-muconate | Unusually High (benA) | nih.gov |
| CatM(H160R) | cis,cis-muconate | Increased (PbenA) | nih.gov |
| CatM(H160R, F293Y) | cis,cis-muconate | Increased (PbenA) | nih.gov |
The impact of mutations can also involve altering regulatory binding sites or affecting mRNA structure and translation efficiency, although these mechanisms are more broadly discussed in the context of mutations in general rather than specifically for catM in the provided sources. the-scientist.com
Rational Design and Engineered Variants
Rational design and protein engineering techniques have been applied to CatM to generate variants with altered regulatory properties, particularly to mimic the synergistic dual-effector response observed in BenM. nih.govuga.edu Rational design involves using knowledge of protein structure and function to predict and introduce specific amino acid changes that will result in desired characteristics. stackwave.compatsnap.comwikipedia.orgthe-scientist.comnih.gov
One goal of engineering CatM has been to enable it to respond synergistically to both cis,cis-muconate and benzoate, similar to BenM. nih.gov This required alterations in both the effector-binding region and the DNA-binding domain of CatM. nih.gov Introducing residues from BenM's effector-binding domain, such as R160 and Y293, into CatM was attempted to create a secondary binding site for benzoate. nih.gov While benzoate did not appear to bind to a secondary site in these CatM variants and instead likely competed with muconate for the primary site, the R160 replacement did increase muconate-activated transcription. nih.gov
Engineered CatM variants have been assessed for their ability to activate transcription at different promoter regions, including PbenA, catA, and catBCIJFD. nih.govuga.edu These studies help to define the interconnected roles of different protein domains in transcriptional regulation and expand the understanding of LysR-type proteins. nih.gov
Engineered regulatory variants have been shown to increase ben-gene expression through elevated transcriptional regulation in response to muconate. uga.edu However, these engineered changes did not always confer the distinct synergistic response to two effectors seen in BenM. uga.edu Achieving this synergistic response required changes in both the N-terminal and C-terminal domains. uga.edu
The rational design approach, while powerful when the protein structure and mechanism are well understood, has limitations due to the complexity of accurately predicting the sequence-structure-function relationship. patsnap.comthe-scientist.comnih.gov However, it allows for targeted alterations and can be less time-consuming than other methods like directed evolution for specific changes. patsnap.comthe-scientist.com
| Engineered CatM Variant | Designed Alteration(s) | Observed Regulatory Change | Citation |
| CatM(F293Y) | F293Y replacement | Did not grow on benzoate alone, potential for additional mutations to confer trait | nih.gov |
| CatM(H160R) | H160R replacement | Increased muconate-activated transcription of PbenA | nih.gov |
| CatM(H160R, F293Y) | H160R and F293Y replacements | Increased muconate-activated transcription of PbenA, benzoate likely competes with muconate | nih.gov |
| CatM variants with N- and C-terminal changes | Multiple alterations in DBD and EBD | Acquired synergistic response to two effectors (muconate and benzoate) | uga.edu |
These studies on engineered CatM variants contribute to the broader field of protein engineering, which aims to create proteins with desired properties for various applications, including biosensors. nih.govstackwave.compatsnap.comthe-scientist.com
Compound Names and PubChem CIDs
Structural Biology and Domain Organization of the Catm Protein
Protein Architecture and Oligomeric State
LysR-type transcriptional regulators, including CatM, typically exist as homotetramers in solution. uniprot.orgebi.ac.uk This oligomeric state is crucial for their regulatory function, allowing them to interact with specific DNA sequences and undergo conformational changes upon effector binding. nih.govebi.ac.ukmdpi.com
While the functional form of CatM is generally considered a tetramer, studies on related proteins and domains provide insights into the potential for monomeric and other oligomeric species. For instance, the effector-binding domain of CatM has been crystallized, suggesting the domain can exist independently or in smaller associated forms under certain conditions. nih.gov Research on other proteins has shown that transmembrane domains can exist in monomeric, dimeric, and higher-order oligomeric states, with specific motifs influencing oligomerization. researchgate.net The transition between monomeric and oligomeric states can be influenced by environmental factors like concentration, temperature, and pH, as well as the binding of ligands or post-translational modifications. fidabio.com
Data on the oligomeric state of CatM:
| Oligomeric State | Condition/Context | Source |
| Homotetramer | In solution | uniprot.orgebi.ac.uk |
| Dimer | Effector binding domain* | rcsb.org |
*Note: Structural data for a CatM effector binding domain variant (CatM(V158M)) shows a homo 2-mer (dimer) in the asymmetric unit. rcsb.org
Functional Domain Analysis
The catM protein comprises distinct functional domains responsible for its interaction with DNA and effector molecules. These domains are characteristic of the LysR family of transcriptional regulators. ebi.ac.uk
The N-terminal region of the this compound functions as the DNA-binding domain. nih.govmdpi.comstring-db.orguniprot.orgwikipedia.org This domain is responsible for recognizing and binding to specific DNA sequences in the promoter regions of the genes regulated by CatM. nih.govuniprot.orgasm.org The DBD of CatM shares similarities with the DBDs of other LTTRs, such as BenM. nih.govmdpi.com
A key structural feature within the N-terminal DNA-binding domain of CatM is the Helix-Turn-Helix (HTH) motif. mdpi.comresearchgate.net This motif is commonly found in DNA-binding proteins, particularly transcription factors, and is crucial for sequence-specific DNA recognition. researchgate.nettaylorandfrancis.com The HTH motif typically consists of two alpha helices connected by a short turn. researchgate.netplos.org One of the helices, often referred to as the "recognition helix," interacts directly with the major groove of the DNA double helix. researchgate.net In CatM, specific amino acid residues within the HTH region are involved in DNA binding and can influence the affinity for target DNA sequences. nih.govmdpi.com
Key features of the CatM N-terminal DNA-Binding Domain:
| Feature | Description | Relevance to Function |
| Location | N-terminal region of the protein. nih.govmdpi.comstring-db.orguniprot.orgwikipedia.org | DNA interaction |
| Conserved Motif | Helix-Turn-Helix (HTH). mdpi.comresearchgate.net | DNA recognition |
| Binding Specificity | Interacts with specific sequences in target gene promoter regions. nih.govuniprot.orgasm.org | Transcriptional control |
The C-terminal region of the this compound constitutes the effector-binding domain. mdpi.comstring-db.orguniprot.orgrcsb.org This domain is responsible for binding small-molecule effector ligands, such as cis,cis-muconate (B1241781). nih.govuniprot.orgresearchgate.net Effector binding to the EBD induces conformational changes in the this compound, which in turn affects its interaction with DNA and its ability to activate transcription. nih.govebi.ac.ukmdpi.com The structure of the CatM EBD is highly conserved compared to that of its paralog, BenM. nih.govmdpi.com Crystallization studies have been performed on the effector-binding domain of CatM to investigate the structural basis of effector recognition. nih.govrcsb.org
Key features of the CatM C-terminal Effector-Binding Domain:
| Feature | Description | Relevance to Function |
| Location | C-terminal region of the protein. mdpi.comstring-db.orguniprot.orgrcsb.org | Effector molecule binding |
| Ligand Binding | Binds small molecules like cis,cis-muconate. nih.govuniprot.orgresearchgate.net | Regulation of activity |
| Structural Similarity | Highly conserved with BenM EBD. nih.govmdpi.com | Evolutionary relationship |
| Conformational Change | Undergoes changes upon effector binding, influencing DNA interaction. nih.govebi.ac.ukmdpi.com | Signal transduction |
A linker region connects the N-terminal DNA-binding domain and the C-terminal effector-binding domain of the this compound. mdpi.comstring-db.org In LysR-type regulators, this linker is often described as a long helix. ebi.ac.uk While less extensively characterized than the individual domains, the linker region plays a crucial role in mediating the communication between the DBD and EBD. mdpi.comstring-db.org Conformational changes initiated by effector binding in the EBD are transmitted through the linker to the DBD, modulating the protein's affinity for DNA and its transcriptional regulatory activity. nih.govebi.ac.ukmdpi.com Studies involving domain swapping between CatM and BenM have highlighted the interconnected roles of these domains and the linker in determining the protein's response to different effectors. nih.govresearchgate.netmdpi.com
Key aspects of the CatM Linker Region:
| Feature | Description | Relevance to Function |
| Location | Connects the N-terminal DBD and C-terminal EBD. mdpi.comstring-db.org | Structural integrity, signal relay |
| Structure | Often described as a long helix in LTTRs. ebi.ac.uk | Domain connectivity |
| Role | Transmits conformational changes between domains. nih.govebi.ac.ukmdpi.com | Allosteric regulation |
The this compound belongs to the LysR-type transcriptional regulator (LTTR) family, which is one of the largest families of bacterial transcriptional regulators. nih.govresearchgate.net LTTRs share a conserved structural organization, typically existing as homotetramers. researchgate.netannualreviews.orgresearchgate.net Each subunit of a LysR-type regulator, including catM, is generally composed of two main domains: an N-terminal DNA-binding domain (DBD) and a C-terminal effector-binding domain (EBD). nih.govresearchgate.netannualreviews.orgasm.orgoup.comebi.ac.ukebi.ac.ukresearchgate.net
The N-terminal domain contains a conserved helix-turn-helix (HTH) motif, which is crucial for binding to specific DNA sequences in the promoter regions of target genes. nih.govresearchgate.netasm.orgoup.comebi.ac.ukebi.ac.ukresearchgate.netfrontiersin.orgmicrobiologyresearch.orgebi.ac.uk This winged helix-turn-helix (wHTH) motif is a common feature in many prokaryotic DNA-binding proteins, and its presence in catM aligns it with the structural characteristics of the LysR family. researchgate.netoup.commicrobiologyresearch.organnualreviews.org
The C-terminal domain, also referred to as the regulatory domain, is involved in binding to a small-molecule ligand or co-inducer. nih.govresearchgate.netresearchgate.netasm.orgoup.comebi.ac.ukebi.ac.ukresearchgate.netmicrobiologyresearch.org This domain is generally less conserved at the amino acid sequence level compared to the DBD, but it shares a conserved domain structure, often consisting of two α/β subdomains. oup.comebi.ac.ukannualreviews.org The binding of an effector molecule to the EBD can induce conformational changes in the LTTR, which in turn affects its interaction with DNA and RNA polymerase, thereby modulating gene expression. researchgate.netannualreviews.orgresearchgate.netasm.orgebi.ac.ukebi.ac.ukebi.ac.uk
CatM exhibits significant amino acid sequence similarity to other LysR transcriptional activators involved in the degradation of aromatic compounds by various bacteria. asm.org For instance, CatM shows strong homology to CatR from Pseudomonas species, with approximately 41% identity and 60% similarity in amino acid sequence. asm.org Other LysR-type regulators with observed sequence identity ranging from 28% to 41% (and similarity between 50% and 60%) when aligned with CatM include TfdR, ClcR, TcbR, and BphR. asm.org These proteins regulate genes that are either the same as or similar to those controlled by CatM. asm.org
While the amino-terminal region of CatM aligns well with the corresponding region in several LysR family members, showing approximately 30% identical residues in the DNA-binding region, the carboxy-terminal region of CatM has been reported to align less well with those of other LysR proteins. asm.org This was initially thought to be due to CatM being significantly shorter than other family members, but a corrected sequence revealed CatM to be 52 residues longer than previously reported, making its size, amino acid sequence, and mode of action more typical of LysR family transcriptional activators. asm.org
Molecular Mechanisms of Transcriptional Control by Catm Protein
DNA Recognition and Binding Dynamics
Transcriptional control by CatM is initiated by its specific binding to DNA sequences located upstream of its target genes. These interactions are fundamental to both the repression of basal transcription and the activation of gene expression in the presence of effectors.
Identification of Specific DNA Binding Sites
CatM recognizes and binds to distinct DNA sites within the promoter regions of genes it regulates. Key target promoters include those for catB, catA, and benPK. uniprot.orgasm.orgnih.govnih.govnih.govwishartlab.com CatM is considered the major regulator of the catB operon, while it shares regulatory roles with the paralogous protein BenM at the catA and benP promoters. pnas.orgpnas.org
Studies, including DNase I footprinting, have shown that CatM can bind to similar regions within the benA promoter as BenM. asm.orgnih.gov These regions have been identified as site 1, located adjacent to the -35 region, and site 3, which overlaps the -10 region of the benA promoter. asm.orgnih.gov For the catB promoter, CatM protects a dyad sequence approximately 65 nucleotides upstream of the transcriptional start site, a characteristic binding pattern for LysR-type transcriptional activators. nih.govnih.gov
Specificity and Affinity of DNA-Protein Interactions
As an LTTR, CatM's interaction with DNA typically leads to the repression of basal transcription in the absence of inducing effector molecules. nih.govresearchgate.netresearchgate.net Upon effector binding, conformational changes occur in CatM that alter its interaction with DNA and facilitate the recruitment of RNA polymerase, leading to transcriptional activation. nih.govresearchgate.netresearchgate.net
CatM exhibits differential binding affinities for its target promoters. It has a higher affinity for its primary regulated promoter, PcatB, compared to the PbenA promoter, which is primarily regulated by BenM. nih.gov Electrophoretic mobility gel shift assays (EMSA) have been used to determine the binding affinities of CatM and BenM to promoter regions like PbenA, revealing different dissociation constants (Kd) for the two proteins. uga.edu The N-terminal domain of CatM contains a Helix-Turn-Helix (HTH) motif, a common DNA-binding structure found in many transcriptional regulators, which is crucial for its DNA recognition. researchgate.netuniprot.org The precise DNA sequence within binding sites, particularly in regions like site 2 of the benA and catB promoters, contributes to the specificity of regulation by CatM and its variants. asm.org
Effector-Mediated Regulation
The transcriptional activity of CatM is tightly controlled by the presence of specific small molecule effectors that bind to the protein and induce conformational changes.
Binding and Response to cis,cis-Muconate (B1241781)
The primary physiological effector for wild-type CatM is cis,cis-muconate, a metabolic intermediate in the degradation of aromatic compounds. nih.govasm.orgresearchgate.netpnas.orguniprot.orgnih.govwishartlab.comresearchgate.netsemanticscholar.org CatM positively regulates the expression of genes such as catA, catBCIJFD, and benPK in response to the presence of cis,cis-muconate. uniprot.orgnih.govwishartlab.com
Structural studies have shown that cis,cis-muconate binds to CatM within an interdomain pocket. oup.comresearchgate.netrcsb.org This binding interaction is stabilized by features such as helix dipoles within the protein structure. researchgate.netrcsb.org The binding of cis,cis-muconate triggers conformational changes in CatM, which are essential for its function as a transcriptional activator. nih.govresearchgate.netresearchgate.net
Engineered Response to Benzoate (B1203000) and Synergistic Activation
Unlike its paralog BenM, wild-type CatM does not typically respond to benzoate. asm.orgpnas.orgpnas.org However, research has explored engineering CatM to respond to benzoate and to exhibit synergistic activation in the presence of both benzoate and cis,cis-muconate, a characteristic feature of BenM. nih.govresearchgate.netuga.edusemanticscholar.org
Creating CatM variants with a benzoate response and synergistic activation has proven complex, requiring modifications in both the effector-binding domain (EBD) and the DNA-binding domain (DBD). nih.govresearchgate.netuga.edu Introducing amino acid residues from BenM's benzoate-binding site (specifically R160 and Y293) into CatM did not initially confer a benzoate response; instead, benzoate appeared to compete with cis,cis-muconate for binding in the primary effector site. nih.govuga.edu However, through combined alterations in both the DBD and EBD, engineered CatM variants have been developed that can respond to benzoate and demonstrate synergistic transcriptional activation in the presence of both effectors, mimicking the regulatory behavior of BenM. nih.govuga.edu
Conformational Changes Induced by Effector Binding
A key aspect of CatM's regulatory mechanism, shared with other LTTRs, is the induction of conformational changes upon effector binding. nih.govresearchgate.netresearchgate.netresearchgate.net The binding of effectors, particularly cis,cis-muconate to wild-type CatM, leads to structural rearrangements within the protein. uwo.ca These conformational changes are transmitted from the effector-binding domain to the DNA-binding domain, altering the protein's interaction with DNA and promoting the formation of a transcriptionally active complex with RNA polymerase. nih.govresearchgate.netresearchgate.net
Structural analysis of the effector-binding domain of CatM bound to cis,cis-muconate has provided insights into these changes at an atomic level. rcsb.org The redistribution of electrostatic potential upon effector binding, potentially mediated by helix dipole moments, is thought to contribute to drawing protein domains closer together, resulting in the active conformation necessary for high-level transcriptional activation. researchgate.netrcsb.org Mutations in CatM, such as R156H, which lead to inducer-independent activation, are located at protein interfaces that may influence transcription by affecting the protein's oligomerization state or conformation. pdbj.org
Mechanisms of Transcriptional Activation
CatM primarily functions as a transcriptional activator, although its regulatory role can be context-dependent. asm.orgnih.gov Activation by CatM is often mediated by the presence of specific effector molecules, such as cis,cis-muconate, a metabolite in the benzoate degradation pathway. uga.eduasm.orgnih.govpnas.orgnih.govnih.govuwo.caresearchgate.net
Role in cat Gene Activation
CatM is a key regulator for the expression of cat genes, which are involved in the degradation of catechol. asm.orgnih.govnih.gov In Acinetobacter calcoaceticus, CatM activates the expression of catA and catB, genes encoding catechol 1,2-dioxygenase and muconate cycloisomerase, respectively. asm.orgnih.gov Studies have shown that inactivation of catM leads to a loss of muconate-inducible catA and catB expression, which can be restored by the introduction of catM in trans. asm.orgnih.gov In vivo methylation protection assays have identified CatM binding sites upstream of the catB transcriptional start site, located in a position and pattern characteristic of LysR-type transcriptional activators. asm.orgnih.gov Gel mobility shift assays further support CatM binding to regions upstream of catA. asm.orgnih.gov
Role in ben Gene Activation
CatM also participates in the regulation of ben genes, which are involved in the initial steps of benzoate consumption. uga.edunih.govnih.govuwo.ca In Acinetobacter baylyi ADP1, the benABCDE operon is primarily regulated by BenM, a paralog of CatM. pnas.orgnih.gov However, CatM can activate low-level transcription from the benA promoter (PbenA) in response to cis,cis-muconate. uga.edunih.govnih.govuwo.ca While CatM alone is generally insufficient for high-level benABCDE expression required for growth on benzoate, mutations in CatM can enhance its ability to activate benA transcription. uga.edunih.govnih.govuwo.ca For example, the CatM(V158M) variant has shown increased muconate-dependent transcription of benA. nih.govuwo.caasm.org Despite its role in ben gene activation, CatM typically does not respond to benzoate as an effector, unlike BenM. pnas.orgnih.govnih.govuwo.casemanticscholar.org
Interaction with RNA Polymerase (Inferred)
As a LysR-type transcriptional activator, CatM is inferred to interact with RNA polymerase (RNAP) to stimulate transcription. pnas.org Class I transcriptional activators, a category that includes some regulators similar to BenM and CatM, are known to contact a C-terminal region of the α-subunit of RNA polymerase. pnas.orgpnas.org While direct experimental evidence detailing the specific interaction between CatM and RNA polymerase is not explicitly provided in the search results, the mechanism of action for LTTRs generally involves effector-induced conformational changes that facilitate productive contacts with RNAP, thereby increasing transcription initiation. pnas.orgpnas.orgnih.gov
Context-Dependent Regulatory Divergence
The regulatory role of CatM can vary depending on the specific biological context or bacterial strain. uga.edupnas.orgpnas.orgnih.gov While primarily known as a transcriptional activator, early studies in Acinetobacter calcoaceticus initially proposed CatM as a repressor of cat gene expression based on the phenotypes of certain catM mutants. nih.govnih.govasm.org
Activator vs. Repressor Roles in Different Biological Contexts/Strains
Initial characterization of catM in Acinetobacter calcoaceticus suggested a repressor role for CatM, preventing the expression of cat structural genes in the absence of cis,cis-muconate. nih.govasm.org However, subsequent investigations, including insertional inactivation of catM, demonstrated that CatM functions predominantly as a transcriptional activator of catA and catB in response to muconate. asm.orgnih.govnih.gov These studies revealed that the previously observed constitutive phenotypes in some catM mutants were likely due to the presence of an inducer-independent transcriptional activator variant of CatM or the involvement of additional regulatory loci. asm.orgnih.govnih.govasm.org
In Acinetobacter baylyi ADP1, CatM primarily acts as an activator of cat genes. uga.edupnas.org For ben genes, CatM typically functions as a low-level activator in response to muconate, while BenM is the major regulator for high-level activation, particularly in the presence of both benzoate and muconate. uga.edupnas.orgnih.govnih.govuwo.ca However, under non-inducing conditions, CatM may contribute to the repression of benA expression by binding to specific sites in the promoter region, potentially blocking RNA polymerase access. pnas.orgpnas.org This suggests a dual role for CatM, acting as a repressor in the absence of inducers and an activator in their presence, a common feature among some LysR-type regulators. pnas.orgpnas.orglumenlearning.com The specific promoter sequence and the presence of other regulatory elements or proteins can influence whether CatM acts primarily as an activator or contributes to repression in a given context. nih.govuwo.ca
Biological Functions and Physiological Significance of the Catm Protein
Regulation of Aromatic Compound Catabolism
CatM, often in conjunction with other regulators like BenM, is a key player in the complex regulatory network governing the catabolism of aromatic compounds in bacteria. pnas.orgnih.gov These regulators control a regulon that includes numerous genes essential for breaking down aromatic substrates. pnas.orgnih.gov
Role in Benzoate (B1203000) Degradation Pathway
In Acinetobacter species, CatM is involved in regulating genes necessary for benzoate degradation, a process that occurs via the catechol branch of the β-ketoadipate pathway. pnas.orgnih.govresearchgate.net While CatM and its paralog BenM are both LysR-type regulators that respond to cis,cis-muconate (B1241781), an intermediate of benzoate degradation, their roles in activating genes like benA can differ. pnas.orgnih.gov Genetic studies suggest that BenM is the primary regulator for the benABCDE operon, which is crucial for growth on benzoate, and CatM plays a lesser role. pnas.org In the absence of BenM, CatM-activated benA expression might not be sufficient to support growth on benzoate as the sole carbon source. pnas.org However, mutations in catM can enhance its ability to activate benA transcription in a benM-deficient background, allowing growth on benzoate. pnas.orgnih.gov
Role in Catechol Degradation Pathway
CatM is a central regulator of the genes required for catechol degradation through the β-ketoadipate pathway. asm.orgnih.govnih.gov It acts as a transcriptional activator for genes such as catA and catB, which encode enzymes involved in this pathway. asm.orgnih.gov Early studies initially proposed CatM as a repressor, but further investigation, including mutational analysis and in vivo methylation protection assays, demonstrated its function as a transcriptional activator. asm.orgnih.govnih.gov CatM binds to regulatory regions upstream of catA and catB, in a manner typical of LysR-type activators, to induce their expression in the presence of muconate. asm.org
Contribution to Chloramphenicol (B1208) Resistance (if confirmed as a distinct function)
Research indicates that the CatM protein, particularly in Acinetobacter calcoaceticus, functions as a transcriptional repressor involved in chloramphenicol resistance. ontosight.ai It regulates the expression of the cat gene, which encodes chloramphenicol acetyltransferase (CAT). ontosight.ai CAT is an enzyme that inactivates chloramphenicol by acetylation, thereby conferring resistance to the antibiotic. toku-e.comuniprot.orgwikipedia.orgresearchgate.net CatM binds to the operator region of the cat gene, preventing RNA polymerase from initiating transcription and thus reducing CAT production. ontosight.ai The regulation of CatM itself can be influenced by chloramphenicol, which can bind to CatM and alleviate its repression of the cat gene, leading to increased CAT expression and resistance in the presence of the antibiotic. ontosight.ai This autoregulatory mechanism ensures that the resistance gene is expressed when needed. ontosight.ai It is important to note that while CatM regulates a cat gene involved in chloramphenicol resistance, this function is distinct from its role in the catabolism of aromatic compounds, although both involve regulation of genes named "cat".
Integration within Cellular Metabolic Networks
The regulatory activities of CatM are integrated within broader cellular metabolic networks, influencing how bacteria prioritize and utilize different carbon sources. nih.govasm.org
Influence on Growth and Substrate Utilization
CatM's regulation of aromatic compound degradation pathways directly impacts bacterial growth when these compounds are available as substrates. pnas.orgontosight.ainih.gov For instance, proper CatM-mediated activation of cat genes is crucial for efficient growth on catechol. asm.org Similarly, while BenM is more critical, CatM contributes to the expression levels of genes required for growth on benzoate. pnas.org Beyond direct catabolic gene activation, CatM, along with BenM, can also influence the utilization of alternative aromatic compounds. nih.govnih.gov In Acinetobacter baylyi, these regulators, in the presence of cis,cis-muconate, can repress genes involved in the catabolism of other aromatic compounds, such as 4-hydroxybenzoate (B8730719), potentially contributing to a hierarchy of substrate utilization. nih.govasm.org
Cross-Regulation with Other Metabolic Pathways
CatM participates in cross-regulatory interactions with other metabolic pathways, ensuring coordinated cellular responses to available substrates. nih.govnih.govfishersci.caasm.org In Acinetobacter baylyi, CatM and BenM have been shown to bind to the regulatory region of the pcaU-pcaI genes, which are part of the protocatechuate branch of the β-ketoadipate pathway. nih.gov This binding suggests a direct transcriptional cross-regulation between the catechol and protocatechuate degradation pathways. nih.govasm.org By repressing the expression of pca genes, CatM and BenM, in the presence of cis,cis-muconate, can indirectly affect the uptake and metabolism of substrates like 4-hydroxybenzoate that are degraded via the protocatechuate pathway. nih.govasm.org This cross-regulation mechanism can influence substrate preference and sequential utilization of aromatic compounds. nih.govasm.org
Key Regulatory Interactions of CatM in Acinetobacter baylyi
| Regulator | Effector(s) | Target Genes/Operons | Effect on Transcription | Pathway Involved | Citation |
| CatM | cis,cis-muconate | catA, catB | Activation | Catechol Degradation | asm.orgnih.gov |
| CatM | cis,cis-muconate | benABCDE | Activation (lesser role) | Benzoate Degradation | pnas.org |
| CatM | cis,cis-muconate | pcaU-pcaI | Repression | Protocatechuate Degradation (indirect) | nih.govasm.org |
Interactions with Other Biomolecules
Protein-DNA Interactions
CatM exerts its transcriptional control by binding directly to specific DNA sequences within promoter and intergenic regions of target genes. These interactions are crucial for both the activation and, in some contexts, repression of gene expression.
Direct Binding to Promoter and Intergenic Regions
CatM has been shown to bind to multiple locations within the genome of Acinetobacter baylyi ADP1, particularly in regions associated with genes involved in benzoate (B1203000) and catechol degradation. Key binding sites include the intergenic benMA region, the catB-catM intercistronic region, a specific sequence upstream of catA, and the benPK promoter region. vrachi.namer-project.orgnih.govvolkamerlab.org
Within the intergenic benMA region, there are identified potential binding sites for both BenM and CatM. vrachi.namemedicinesfaq.com Site 1 in this region closely matches the consensus sequence (ATAC-N7-GTAT) characteristic of a subclass of LysR-type regulators to which CatM belongs. vrachi.namemedicinesfaq.com Sites 2 and 3 in the benMA region show variations from this consensus sequence, differing by a single nucleotide which affects the extent of dyad symmetry. vrachi.namemedicinesfaq.com CatM has been demonstrated to bind to the site 1 region of catB, which also resembles the consensus sequence. vrachi.name
Studies utilizing techniques such as in vivo methylation protection assays and gel mobility shift assays have provided evidence for CatM's direct binding to these regions. Methylation protection assays showed that CatM protects specific guanines in a dyad located upstream of the catB transcriptional start site, consistent with the binding pattern of LysR-type transcriptional activators. nih.govresearchgate.net Gel mobility shift assays have also indicated CatM binding to a region upstream of catA. nih.govvolkamerlab.orgresearchgate.net
The sequences of the binding sites can influence the efficacy of CatM binding and subsequent transcriptional regulation. For instance, the benA and catB promoters exhibit sequence differences in their site 2 regions. vrachi.name A point mutation (T to A at position -40) in the site 2 region of the benA promoter has been shown to increase inducer-independent transcriptional activation by a CatM variant (CatM(R156H)) and also enhance CatM-activated inducible benA transcription. vrachi.name This mutated sequence more closely resembles the corresponding portion of the site 1 region of catB, where CatM binding has been demonstrated. vrachi.name
Below is a table summarizing some of the known DNA binding regions and sites for CatM:
| Target Gene/Region | Location Relative to Transcriptional Start | Specific Sites Mentioned | Notes | Source(s) |
| benABCDE operon (benA) | Promoter region | Sites 1, 2, 3 | CatM binds to the same regions as BenM; low-level activation. wikipedia.orgreadthedocs.io | vrachi.namemedicinesfaq.comwikipedia.orgreadthedocs.io |
| catBCIJFD operon (catB) | Promoter region | Site 1, Site 2, Site 3 | CatM is a major regulator; binds upstream of transcriptional start. nih.govvolkamerlab.org | vrachi.namenih.govvolkamerlab.orgwikipedia.orgreadthedocs.io |
| catA | Upstream region | Specific sequence | Binding indicated by gel mobility shift assays. nih.govvolkamerlab.orgresearchgate.net | r-project.orgnih.govvolkamerlab.orgresearchgate.net |
| benPK | Promoter region | Not specified | CatM activates high-level transcription. r-project.org | r-project.org |
| benMA intergenic region | Intergenic | Sites 1, 2, 3 | Potential binding sites shared with BenM. vrachi.namemedicinesfaq.com | vrachi.namemedicinesfaq.com |
| catB-catM intercistronic region | Intercistronic | Not specified | CatM binds in this region. r-project.org | r-project.org |
Influence on DNA Conformation and Promoter Accessibility
As a transcriptional regulator, CatM's binding to DNA can influence the local DNA conformation and consequently affect the accessibility of promoter regions to the transcription machinery, including RNA polymerase. While specific details on CatM-induced DNA bending or unwinding are not extensively described in the provided sources, the functional outcomes of its binding imply such effects, consistent with the known mechanisms of LysR-type regulators.
LysR-type transcriptional regulators typically bind to recognition sites and, upon effector binding, undergo conformational changes that enable interaction with an activation site. This interaction can lead to DNA bending, which helps to position the regulator and the promoter DNA in a configuration favorable for RNA polymerase binding and transcription initiation.
In the case of CatM, its binding to different sites in promoter regions, such as the benA promoter, is understood to influence RNA polymerase access. wikipedia.orgreadthedocs.io In the absence of effectors, CatM binding can contribute to the repression of basal transcription, likely by hindering RNA polymerase binding. wikipedia.org Upon binding of its effector, cis,cis-muconate (B1241781), CatM undergoes conformational changes that alter its interaction with DNA, promoting binding to sites that enhance RNA polymerase recruitment or activity, thereby activating transcription. wikipedia.orgreadthedocs.io This shift in binding and the resulting transcriptional activation suggest that CatM's interaction with DNA leads to a more accessible or favorable promoter structure for the transcription machinery.
Mutations in CatM, particularly in its effector-binding domain, can affect its ability to respond to muconate and consequently alter its influence on promoter accessibility and transcriptional activation. vrachi.namewikipedia.orgreadthedocs.io Similarly, mutations in the DNA binding sites themselves can impact CatM's binding affinity and its capacity to activate gene expression. vrachi.namewikipedia.orgreadthedocs.io These findings underscore the interconnectedness of CatM's structure, its interaction with DNA, and the resulting influence on DNA conformation and promoter accessibility.
Protein-Protein Interactions
CatM engages in protein-protein interactions that are critical for its regulatory function, most notably with its paralog BenM and potentially with components of the general transcription machinery.
Interaction with Paralogs (e.g., BenM)
CatM shares significant sequence similarity (59% identity) with BenM, another LysR-type transcriptional regulator in Acinetobacter baylyi ADP1. Both proteins regulate many of the same ben and cat genes, exhibiting overlapping but distinct functions. wikipedia.orgreadthedocs.io While both CatM and BenM respond to cis,cis-muconate to activate transcription, BenM has the additional characteristic of responding synergistically to both muconate and benzoate, leading to significantly higher levels of transcription from the benA promoter than CatM can achieve even with muconate. wikipedia.orgreadthedocs.io
Despite these differences in effector response, CatM and BenM bind to the same regions of DNA in target promoters like benA. vrachi.namemedicinesfaq.comwikipedia.org Their N-terminal DNA-binding domains (DBDs) are highly similar. medicinesfaq.comwikipedia.orgreadthedocs.io Structural studies of their effector-binding domains (EBDs) have revealed conserved structures, although differences exist in effector binding pockets. wikipedia.org Muconate binds to an interdomain pocket in both CatM and BenM. wikipedia.org Benzoate, however, binds to a distinct hydrophobic region in BenM that is not present in CatM, contributing to BenM's unique synergistic response.
The overlapping regulatory roles and shared DNA binding sites suggest potential for complex interactions or competition between CatM and BenM for binding to target promoters. While the provided sources primarily focus on their individual actions and differences in effector response, the context of their co-regulation of the same genes implies a level of functional interaction, even if not always direct physical complex formation between CatM and BenM proteins themselves. Studies involving engineered CatM variants that incorporate elements of BenM's DBD and EBD highlight the modular nature of these proteins and the importance of specific domains for their distinct interaction properties and regulatory outcomes. wikipedia.orgreadthedocs.io
Interaction with General Transcription Machinery
As a transcriptional regulator, CatM interacts, directly or indirectly, with the general transcription machinery, most importantly with RNA polymerase (RNAP). LysR-type regulators like CatM function by influencing the ability of RNAP to initiate transcription at target promoters. wikipedia.org
CatM's binding to promoter DNA, particularly in response to muconate, leads to transcriptional activation by facilitating RNAP access to the promoter. wikipedia.orgreadthedocs.io In the absence of effector, CatM binding can repress basal transcription, likely by impeding RNAP binding or function. wikipedia.org
While the precise molecular details of the physical interaction between CatM and specific subunits of bacterial RNA polymerase are not extensively detailed in the provided search results, its classification as a LysR-type transcriptional activator strongly implies functional interactions that modulate RNAP activity. LysR-type activators are known to make contacts with the α-subunit of RNA polymerase in some cases to enhance transcription initiation. The conformational changes in CatM upon muconate binding are key to enabling productive interactions with the transcription machinery that lead to activated gene expression. wikipedia.org
Comparative Genomics and Evolutionary Perspectives
Ortholog and Paralogs Analysis
Homology in proteins and genes can arise through speciation (orthologs) or gene duplication (paralogs). Orthologous genes are found in different species and originate from a single gene in their last common ancestor, typically retaining the same main function. Paralogs, on the other hand, result from gene duplication within a single lineage and may diverge in sequence and function over time nih.govlibretexts.org. CatM and BenM are recognized as paralogous LysR-type transcriptional regulators found in bacteria such as Acinetobacter baylyi ADP1 mdpi.comnih.govuga.edu.
Conservation of CatM Protein in Bacterial Lineages
CatM is a LysR-type transcriptional activator involved in regulating catechol degradation, a key step in the breakdown of aromatic compounds nih.gov. While the search results primarily focus on CatM in Acinetobacter species, particularly Acinetobacter baylyi ADP1 and Acinetobacter calcoaceticus, its presence and function as a LysR-type regulator suggest its conservation within bacterial lineages involved in the degradation of aromatic compounds. LysR-type transcriptional regulators constitute a large family of prokaryotic regulators controlling diverse functions mdpi.comnih.govnih.govmdpi.com. Similar regulators involved in the degradation of catechol or chlorocatechols, such as CatR, ClcR, TcbR, and TfdR, show sequence similarities to CatM researchgate.net. Studies on the Roseobacter lineage, an important marine clade, have also identified putative LysR-type regulators (PcaQ proteins) involved in the protocatechuate branch of the β-ketoadipate pathway, showing some identity to BenM and CatM from Acinetobacter asm.orgasm.orgnih.gov. This suggests that while specific functions may diverge, the underlying regulatory mechanisms mediated by LysR-type proteins like CatM are conserved across various bacterial groups involved in aromatic compound metabolism.
Comparative genomic analysis of Acinetobacter strains reveals an open pan-genome and significant genome plasticity, yet genes like catA (involved in catechol degradation) and benAB (involved in benzoate (B1203000) degradation) are present in a high percentage of tested strains (93.3% and 92.0%, respectively). researchgate.net. This widespread presence of degradation genes implies a conserved need for their regulation, likely involving regulators like CatM.
Functional and Structural Divergence of BenM and CatM
BenM and CatM, as paralogs in Acinetobacter baylyi ADP1, share significant sequence similarity, being 59% identical and 75% similar uga.edunih.govresearchgate.netpnas.org. Both are LysR-type transcriptional regulators that bind to similar DNA sequences and regulate some of the same ben and cat genes involved in benzoate and catechol degradation mdpi.comnih.govuga.edunih.govnih.govpnas.orgresearchgate.netuniprot.orgnih.govasm.org. However, they exhibit distinct functional differences, particularly in their effector specificity and regulatory roles.
A key difference lies in their response to effector molecules. While both CatM and BenM respond to cis,cis-muconate (B1241781), BenM also responds to benzoate, often in a synergistic manner with cis,cis-muconate to activate gene expression mdpi.comnih.govuga.edunih.govpnas.orgresearchgate.netnih.govasm.org. CatM, in contrast, typically responds solely to cis,cis-muconate mdpi.comnih.govnih.govnih.gov. This difference in effector binding contributes to their distinct roles in regulating the ben and cat operons.
Studies have shown that BenM is necessary for the expression of ben genes, while cat genes can be regulated by CatM nih.govasm.org. Although CatM can activate low-level expression from the benA promoter in response to cis,cis-muconate, this is generally insufficient for growth on benzoate as a sole carbon source in the absence of BenM mdpi.comuga.edunih.govuga.edu. BenM, on the other hand, can induce higher levels of catA expression than catB expression in a catM-disrupted strain nih.govasm.org.
Structural comparisons of the effector-binding domains (EBD) of BenM and CatM show high conservation mdpi.com. However, specific amino acid residues within the hydrophobic binding pocket of BenM have been identified as critical for benzoate-activated transcription mdpi.com. Differences in these residues likely contribute to the distinct effector specificity between BenM and CatM. Domain swapping and site-directed mutagenesis experiments have further demonstrated that alterations in both the effector-binding region and the DNA-binding domain are required to engineer CatM variants that can respond synergistically to both effectors, similar to BenM mdpi.comnih.govuga.edu. This highlights the interconnected roles of different protein domains in determining regulatory function.
The binding of BenM and CatM to DNA also shows similarities, with both proteins binding to the same regions of the benA promoter mdpi.comnih.gov. In the absence of effectors, tetramers of BenM or CatM can repress transcription by binding to specific sites mdpi.com. Upon effector binding, conformational changes occur, leading to transcriptional activation mdpi.com. Despite binding to similar DNA regions, the maximum level of CatM-activated transcription from the benA promoter was observed to be significantly lower than that mediated by BenM mdpi.com.
The overlapping yet distinct functions of BenM and CatM in regulating the same metabolic pathway raise questions about the evolutionary pressures that led to the retention and divergence of these paralogs uga.edunih.gov.
Here is a table summarizing some key functional differences between BenM and CatM:
| Feature | BenM | CatM |
| Effector Response | Benzoate and cis,cis-muconate (synergistic) mdpi.comnih.govuga.edunih.govpnas.orgresearchgate.netnih.govasm.org | cis,cis-muconate only mdpi.comnih.govnih.govnih.gov |
| Regulation of ben genes | Necessary for expression nih.govasm.org | Can activate low-level expression mdpi.comuga.edunih.govuga.edu |
| Regulation of cat genes | Can regulate, e.g., catA nih.govasm.org | Primarily regulates cat genes nih.govnih.govasm.org |
| Synergistic Activation | Yes, with benzoate and cis,cis-muconate on benABCDE operon pnas.orgnih.govasm.org | No mdpi.comnih.govpnas.org |
Evolutionary Mechanisms Driving Regulatory Complexity
The presence of two paralogous regulators, BenM and CatM, controlling overlapping sets of genes in the benzoate and catechol degradation pathways in Acinetobacter baylyi ADP1 exemplifies the evolutionary mechanisms driving regulatory complexity in bacteria uga.edunih.gov. The divergence of these paralogs, particularly in their effector specificity and the nuances of their regulatory roles, allows for a more finely tuned and flexible response to the availability of different aromatic compounds.
Gene duplication events provide the raw material for the evolution of new gene functions libretexts.org. Following duplication, one copy of the gene can retain the original function, while the other copy is free to accumulate mutations and potentially evolve a new function or a modified regulatory role. In the case of BenM and CatM, the duplication of an ancestral LysR-type regulator gene likely occurred, followed by divergence in their effector-binding domains and potentially other regions, leading to the observed differences in their responses to benzoate and cis,cis-muconate mdpi.comnih.govuga.edu.
The overlapping regulation by BenM and CatM, where both can regulate some of the same genes but with different efficiencies or inducer requirements, could provide a level of robustness to the regulatory network. If one regulator is absent or its function is impaired, the other might partially compensate, although perhaps not to the same optimal level nih.gov. This redundancy, coupled with distinct regulatory nuances, could be advantageous in fluctuating environments where different aromatic substrates are encountered.
Furthermore, the synergistic activation of the benABCDE operon by BenM in the presence of both benzoate and cis,cis-muconate represents a sophisticated regulatory mechanism that allows for a rapid and amplified response when both effectors are available pnas.orgnih.govasm.org. This type of synergistic regulation, while potentially complex to evolve, can provide a significant selective advantage by enabling efficient utilization of preferred carbon sources. The evolution of such complex regulatory features highlights the adaptive potential of bacterial regulatory proteins and the role of gene duplication and subsequent divergence in shaping metabolic pathways.
The study of BenM and CatM serves as a model for understanding how paralogous regulators evolve to create intricate regulatory circuits, allowing bacteria to adapt to and thrive in diverse environmental niches containing various aromatic compounds nih.gov.
Advanced Methodologies in Catm Protein Research
Genetic Manipulation and Functional Assays
Genetic manipulation techniques are crucial for understanding the role of the catM gene and the function of the CatM protein in vivo.
Gene Knockout and Insertional Mutagenesis
Gene knockout and insertional mutagenesis are used to inactivate the catM gene and observe the resulting phenotypic changes. Gene knockout techniques aim to eliminate the expression of a specific gene, while insertional mutagenesis involves inserting a DNA sequence into a gene, disrupting its function. savemyexams.comnih.gov These methods help determine if catM is essential for certain metabolic pathways or regulatory processes. For instance, studies have utilized deletion of catM in benM-disrupted strains to assess its role in inducible β-galactosidase activity from a catB::lacZ fusion. nih.gov Gene trapping is a high-throughput insertional mutagenesis approach that has been used in various organisms, including bacteria, to generate mutations in single genes. nih.gov This can help identify genes involved in specific pathways regulated by proteins like CatM.
Site-Directed Mutagenesis and Domain Swapping
Site-directed mutagenesis allows for specific amino acid changes within the this compound, enabling researchers to investigate the role of individual residues in protein function, effector binding, or DNA interaction. nih.govhpst.cz Domain swapping involves exchanging functional domains between related proteins, such as CatM and other LysR-type regulators like BenM, to understand how different regions contribute to their distinct regulatory specificities and synergistic responses. nih.govdntb.gov.uanih.govgoogleapis.com Studies using domain swapping and site-directed amino acid replacements have been employed to generate CatM variants with altered transcriptional activation properties, helping to define the roles of different protein domains. nih.gov For example, alterations in both the effector-binding region and the DNA-binding domain were found to be necessary to create a CatM variant that responds synergistically to two effectors. nih.gov
Reporter Gene Fusions (e.g., lacZ assays)
Reporter gene fusions, particularly with the lacZ gene encoding β-galactosidase, are widely used to monitor the transcriptional activity of genes regulated by CatM. nih.govdntb.gov.uanih.govasm.orgresearchgate.netcreative-diagnostics.com By fusing the promoter region of a CatM-regulated gene (e.g., benA or catB) to the lacZ gene, researchers can quantify gene expression levels by measuring β-galactosidase activity. nih.govnih.govresearchgate.netresearchgate.net This is typically done by growing bacterial cultures under different conditions (e.g., with or without specific effectors like muconate) and assaying cell lysates for β-galactosidase activity using a colorimetric substrate like X-Gal. nih.govnih.govcreative-diagnostics.com The intensity of the blue color produced is proportional to the level of gene expression. creative-diagnostics.com
Studies using benA::lacZ and catB::lacZ transcriptional fusions in Acinetobacter strains have shown that CatM activates expression in response to muconate. nih.govresearchgate.netresearchgate.net For instance, expression of a chromosomal catB::lacZ fusion was induced by muconate in strains encoding CatM. nih.govresearchgate.net Deletion of catM in a benM-disrupted strain eliminated this inducible activity. nih.gov
Here is an example of data that might be presented from a LacZ assay studying CatM variants:
| Strain Description | Effector | Relative β-Galactosidase Activity |
| benM disrupted, wild-type catM | Succinate | 1.0 |
| benM disrupted, wild-type catM | Muconate | 3.5 |
| benM disrupted, CatM(V158M) | Succinate | 1.2 |
| benM disrupted, CatM(V158M) | Muconate | 4.8 |
| benM disrupted, CatM(R156H) | Succinate | 0.9 |
| benM disrupted, CatM(R156H) | Muconate | 3.1 |
Biochemical and Biophysical Characterization
Biochemical and biophysical techniques are essential for purifying this compound and studying its properties and interactions in vitro.
Protein Expression and Purification Techniques (e.g., chromatography, SDS-PAGE, gel filtration)
To study this compound in detail, it must first be expressed and purified. This typically involves expressing the catM gene in a suitable host organism, such as E. coli, followed by a series of purification steps. hpst.czresearchgate.netresearchgate.nethuji.ac.il Common techniques include various forms of chromatography, such as cation-exchange chromatography and heparin-agarose affinity chromatography, which separate proteins based on charge and binding affinity, respectively. researchgate.net SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is used to analyze the purity and approximate molecular weight of the purified protein under denaturing conditions. researchgate.netresearchgate.nethuji.ac.iljackwestin.com Gel filtration (size exclusion chromatography) is employed to determine the native molecular weight and oligomeric state of the protein in solution. researchgate.nethuji.ac.iljackwestin.com
Purification of CatM induced in E. coli has been achieved using cation-exchange and heparin-agarose affinity chromatography, yielding protein with estimated purity of around 95%. researchgate.net SDS-PAGE analysis of purified CatM has indicated a monomeric protein size of approximately 35.5 kDa. researchgate.net Gel filtration analysis suggested that CatM exists as a tetramer in solution with an approximate molecular mass of 140 kDa. researchgate.net
Here is an example of how protein purification results might be summarized:
| Purification Step | Total Protein (mg) | Purity (%) (estimated from SDS-PAGE) | Notes |
| Soluble Extract (induced E. coli) | - | - | Starting material |
| Cation-Exchange Chromatography | - | Increased purity | Eluted fractions collected |
| Heparin-Agarose Affinity Chromatography | ~2 mg (from 1g dry cell mass) | ~95% | Highly purified CatM |
In vitro Transcription Assays
In vitro transcription assays are used to study the direct effect of purified this compound on gene transcription in a controlled environment. nih.govasm.orgdntb.gov.uathermofisher.com These assays typically involve incubating purified RNA polymerase, a DNA template containing the promoter region of a CatM-regulated gene, nucleotides, and purified this compound (with or without effector molecules). nih.govthermofisher.com The amount of RNA transcript produced is then measured, providing insights into CatM's ability to activate or repress transcription and its response to effectors. nih.govthermofisher.com
In vitro transcription assays have demonstrated that CatM can activate transcription from certain promoters, such as benA, in the presence of muconate. nih.gov However, CatM did not respond to benzoate (B1203000) in these assays. nih.gov These studies help to clarify the specific conditions and effectors under which CatM regulates gene expression. nih.gov
Electrophoretic Mobility Shift Assays (EMSA)
Electrophoretic Mobility Shift Assays (EMSA), also known as gel mobility shift assays or gel retardation assays, have been instrumental in demonstrating the ability of the this compound to bind to specific DNA sequences. These assays involve incubating a labeled DNA fragment containing a putative CatM binding site with purified this compound. The formation of a protein-DNA complex results in a slower migration of the DNA fragment through a non-denaturing polyacrylamide gel compared to the unbound DNA. nih.govnih.govvulcanchem.comfishersci.canih.gov
Studies utilizing EMSA have shown that CatM binds to regions upstream of target genes such as catA and in the catB-catM intercistronic region in Acinetobacter calcoaceticus. nih.govnih.govvulcanchem.comfishersci.canih.govnih.gov This binding is a key step in CatM-mediated transcriptional regulation. Notably, some EMSA experiments with CatM have indicated that the presence of effector molecules like cis,cis-muconate (B1241781) does not significantly alter the apparent DNA binding affinity, a characteristic consistent with the behavior of other LysR-type transcriptional activators. nih.gov
Below is a conceptual representation of EMSA results for CatM binding to a target DNA fragment:
| Lane | Contents | DNA Migration | Interpretation |
| 1 | Labeled DNA fragment | Fast | Unbound DNA |
| 2 | Labeled DNA fragment + CatM | Slow | CatM-DNA complex formed |
| 3 | Labeled DNA fragment + CatM + Excess unlabeled DNA | Fast | Specific binding (competition) |
DNase I Footprinting and Methylation Protection Assays
To precisely map the specific nucleotides within the DNA sequence that are contacted or protected by CatM binding, DNase I footprinting and methylation protection assays have been employed. nih.govnih.govvulcanchem.comfishersci.canih.govlipidmaps.orgmims.comwikipedia.org
DNase I footprinting involves incubating a DNA fragment with this compound and then partially digesting the DNA with DNase I, an enzyme that cleaves phosphodiester bonds in the DNA backbone. Regions of the DNA that are bound by CatM are protected from cleavage by DNase I, resulting in a "footprint" or gap in the ladder of DNA fragments when analyzed by gel electrophoresis. lipidmaps.orgmims.comwikipedia.org These studies have localized CatM binding sites within the promoter regions of its target genes, such as catB and benA. nih.govvulcanchem.comfishersci.canih.govlipidmaps.orgmims.comwikipedia.org
Methylation protection assays, often using dimethyl sulfate (B86663) (DMS), provide information about specific nucleotide contacts, particularly at guanine (B1146940) residues. DMS methylates the N-7 position of guanine. When a protein is bound to the DNA, it can either protect guanines from methylation or, in some cases, enhance methylation. nih.gov Analysis of DNA cleavage patterns after chemical treatment reveals which guanines are protected by CatM binding. In vivo methylation protection assays have shown that CatM protects specific guanine residues within a dyad symmetry element located upstream of the catB transcriptional start site. nih.govnih.govvulcanchem.comfishersci.canih.gov The position and pattern of these protected nucleotides are characteristic of binding sites for LysR-type transcriptional activators. nih.govnih.govvulcanchem.comfishersci.canih.gov
Key findings from DNase I Footprinting and Methylation Protection Assays for CatM at the catB promoter include:
| Method | Findings |
| DNase I Footprinting | Protection of a specific region upstream of the catB gene. nih.govvulcanchem.comfishersci.canih.govlipidmaps.orgmims.comwikipedia.org |
| Methylation Protection (DMS) | Protection of specific guanine residues within a dyad symmetry element 65 nucleotides upstream of the catB transcriptional start site. nih.govnih.govvulcanchem.comfishersci.canih.gov |
Structural Determination and Modeling
Understanding the three-dimensional structure of the this compound and its complexes with DNA and effector molecules is crucial for elucidating its regulatory mechanism.
X-ray Crystallography of Protein Domains
X-ray crystallography has been successfully applied to determine the atomic structure of specific domains of the this compound. Due to challenges in obtaining soluble crystals of the full-length protein, initial structural studies focused on the effector-binding domain (EBD) of CatM, as well as its paralog BenM. fishersci.calipidmaps.orgthegoodscentscompany.comnih.govmims.com
Crystallization of the CatM-EBD has provided insights into its architecture. The EBD of CatM, similar to other LysR-type regulators, consists of two α/β domains (EBD I and EBD II) characterized by Rossmann folds. These domains are connected by a hinge region. Structural analysis of CatM-EBD bound to cis,cis-muconate has revealed that the effector molecule binds within an interdomain pocket. thegoodscentscompany.comnih.gov This binding is facilitated by interactions, including charge stabilization provided by helix dipoles. thegoodscentscompany.com While structures of the EBD have been obtained, atomic structures of the DNA-binding domain (DBD) of CatM or full-length CatM bound to DNA were not available in the provided sources, highlighting a challenge in fully understanding the protein-DNA interaction at an atomic level through crystallography alone. lipidmaps.org
Details regarding the crystallization of CatM-EBD:
| Protein Domain | Crystallization Method | Effector Presence | Resolution | PDB ID (if available in sources) |
| CatM-EBD | Microbatch-under-oil | cis,cis-muconate (soaked) | Not specified in snippets | Not specified in snippets |
Future Research Directions and Research Applications
Elucidating Unexplored Regulatory Networks
Understanding the full scope of catM's regulatory network is a key area for future research. While its role in the degradation of certain aromatic compounds is established, the complete set of genes it regulates and the range of molecules that can influence its activity are still being explored.
Identification of Novel Effectors and Target Genes
Current research indicates that catM in Acinetobacter baylyi ADP1 primarily responds to cis,cis-muconate (B1241781), regulating genes involved in benzoate (B1203000) degradation, such as the catBCIJFD operon fishersci.sewikipedia.org. However, the LysR-type transcriptional regulator family, to which catM belongs, is known for its diverse effector molecules and regulated genes fishersci.sewikipedia.org. Future research should focus on identifying whether catM responds to other, as yet unknown, endogenous or exogenous molecules that could act as effectors, potentially under different environmental conditions or in other bacterial strains. Additionally, while catM and its paralog BenM regulate many of the same ben and cat genes, the specific set of genes exclusively or primarily regulated by catM warrants further investigation fishersci.sewikipedia.org. Identifying novel target genes beyond the well-characterized cat operon will provide a more complete picture of catM's role in bacterial metabolism and adaptation nih.govwikiwand.com. Techniques such as transcriptomics and ChIP-seq could be employed to comprehensively map the catM regulon.
Deeper Understanding of Synergistic Regulatory Mechanisms
Studies on BenM, a paralog of catM, have revealed its ability to activate transcription synergistically in response to two effectors, cis,cis-muconate and benzoate fishersci.sewikipedia.orgvulcanchem.com. This synergistic interaction allows for a significantly higher level of gene expression compared to the response to either effector alone wikipedia.org. Engineering efforts have successfully created catM variants that exhibit a synergistic response to both cis,cis-muconate and benzoate, mimicking the behavior of BenM fishersci.sewikipedia.org. Future research aims to delve deeper into the molecular basis of this synergy, both in naturally occurring regulators like BenM and in engineered catM variants fishersci.sewikipedia.orgvulcanchem.com. Understanding how the binding of multiple effectors influences the conformation of the catM protein and its interaction with DNA and RNA polymerase is crucial wikipedia.org. This includes investigating the roles of specific amino acid residues in effector binding domains and DNA-binding domains in mediating synergistic activation fishersci.sewikipedia.org. Such insights will not only enhance our understanding of complex transcriptional regulation but also inform the design of synthetic regulatory systems.
Engineering for Biotechnological Applications
The modular nature of transcriptional regulators like catM makes them attractive candidates for engineering novel biological functions, particularly in the realm of biotechnology.
Development of Whole-Cell Biosensors
Transcriptional regulators, including LysR-type proteins like catM, are valuable components for developing whole-cell biosensors fishersci.sewikipedia.orgnih.govvulcanchem.com. These biosensors can be engineered to detect specific molecules by coupling the regulator's effector-binding domain to a reporter gene nih.gov. When the target molecule (effector) is present, it binds to the regulator, causing a conformational change that triggers the expression of the reporter gene, leading to a measurable signal such as fluorescence or antibiotic resistance nih.govvulcanchem.com. Future research directions include engineering catM to respond to a wider range of target molecules beyond its natural effector, cis,cis-muconate fishersci.sewikipedia.org. By modifying the effector-binding domain through techniques like directed evolution or rational design, catM-based biosensors could be developed for detecting various environmental pollutants, metabolites, or other molecules of interest nih.govvulcanchem.com. The ability to engineer synergistic responses in catM also opens possibilities for creating highly sensitive biosensors that respond to the co-occurrence of multiple compounds fishersci.sewikipedia.org.
Applications in Metabolic Engineering
CatM's role in regulating metabolic pathways for aromatic compound degradation positions it as a potential tool in metabolic engineering and synthetic biology fishersci.sevulcanchem.com. Metabolic engineering aims to optimize cellular processes for the production of desired compounds or the degradation of undesirable ones. By engineering transcriptional regulators like catM to control the expression of specific genes within metabolic pathways, researchers can redirect metabolic flux and improve the efficiency of bioproduction or bioremediation efforts. For instance, engineered catM variants responsive to specific pathway intermediates or products could be used to fine-tune gene expression and optimize the yield of valuable chemicals derived from aromatic compounds fishersci.se. The synergistic activation mechanism, as seen with BenM and engineered catM, could be particularly useful for creating switch-like behavior in metabolic pathways, allowing for rapid and significant changes in gene expression in response to specific metabolic signals fishersci.se.
Insights for Microbial Physiology and Ecology
Role in Environmental Adaptations
The this compound contributes to the environmental adaptation of bacteria, particularly in the context of utilizing aromatic compounds as carbon sources asm.orguga.eduresearchgate.net. In Acinetobacter calcoaceticus, CatM regulates the expression of genes necessary for the degradation of catechol, a key intermediate in the breakdown of various aromatic compounds asm.org. This degradation pathway, the β-ketoadipate pathway, allows bacteria to utilize substances like benzoate and p-hydroxybenzoate for growth asm.orgresearchgate.net.
CatM functions as a transcriptional activator for genes such as catA, which encodes catechol 1,2-dioxygenase (an enzyme converting catechol to cis,cis-muconate), and the catBCIJFD genes, involved in further metabolism of cis,cis-muconate asm.org. The expression of these cat genes is induced by the presence of cis,cis-muconate, to which CatM responds asm.orguga.edu. This inducible expression ensures that the metabolic machinery for catechol degradation is produced only when the relevant substrates are available, providing an adaptive advantage in environments containing these compounds asm.org.
While CatM primarily responds to cis,cis-muconate, its paralog BenM in Acinetobacter baylyi responds to both cis,cis-muconate and benzoate, and the two regulators can have overlapping roles in gene activation uga.edupnas.org. Studies involving mutations in CatM have shown that specific amino acid substitutions in its effector-binding domain can alter its regulatory behavior, affecting the transcription of genes like benA and catB differently nih.gov. This highlights the intricate molecular mechanisms underlying the adaptation to different aromatic substrates mediated by these regulators nih.gov. The ability of bacteria to adapt to xenobiotic chemicals, such as chlorinated benzenes, also involves molecular mechanisms of adaptation, and transcriptional activators like CatM and CatR have been implicated in the regulation of aromatic compound degradation pathways relevant to these processes wur.nlfao.org.
Contribution to Bacterial Pathogenesis and Resistance Mechanisms (Focusing on Molecular Mechanisms)
While the primary function of CatM discussed in the provided search results relates to the degradation of aromatic compounds, the term "this compound" also appears in the context of chloramphenicol (B1208) resistance in bacteria, where "CAT" commonly refers to Chloramphenicol acetyltransferase ontosight.ainih.govebi.ac.ukproteopedia.orgwikipedia.org. It is important to distinguish between the LysR-type transcriptional regulator CatM involved in aromatic compound metabolism and Chloramphenicol acetyltransferase (CAT), an enzyme conferring resistance to the antibiotic chloramphenicol. Based on the search results, the "this compound" in the user's query appears to be primarily associated with the transcriptional regulator role in Acinetobacter species and aromatic compound degradation ontosight.aiasm.orgnih.govuniprot.orguga.edu. However, one search result explicitly mentions "this compound in Acinetobacter Bacteria" and describes it as a repressor protein involved in chloramphenicol resistance by regulating the cat gene, which encodes chloramphenicol acetyltransferase ontosight.ai. This suggests a potential ambiguity in the naming convention or that a protein named CatM in some contexts might indeed be involved in regulating chloramphenicol resistance genes.
Focusing on the molecular mechanisms of antibiotic resistance, Chloramphenicol acetyltransferase (CAT) is a well-characterized enzyme that confers resistance to chloramphenicol by catalyzing its acetylation nih.govebi.ac.ukproteopedia.orgwikipedia.org. This acetylation prevents chloramphenicol from binding to bacterial ribosomes, thus inhibiting protein synthesis nih.govproteopedia.org. The catalytic mechanism of CAT involves the transfer of an acetyl group from acetyl-CoA to the 3-hydroxyl group of chloramphenicol nih.govebi.ac.ukproteopedia.org. A key residue in the active site is a histidine residue (His195 in type III CAT from E. coli) which acts as a general base, abstracting a proton from the hydroxyl group of chloramphenicol to facilitate a nucleophilic attack on the acetyl-CoA ebi.ac.ukproteopedia.orgwikipedia.organnualreviews.org. The enzyme functions as a trimer, with the active site located at the interface between subunits proteopedia.orgwikipedia.org.
If the "this compound" in the user's query is indeed the transcriptional regulator controlling the expression of a chloramphenicol acetyltransferase gene, its contribution to bacterial resistance would be at the level of gene regulation. In this scenario, CatM would control the production of the CAT enzyme, thereby modulating the bacterium's ability to inactivate chloramphenicol. The molecular mechanism would involve CatM binding to the promoter region of the cat gene, influencing its transcription rate ontosight.ai. The regulation of such a system could be complex, potentially involving induction by chloramphenicol itself, as suggested for the this compound described as a repressor in Acinetobacter ontosight.ai.
Bacterial pathogenesis often involves the ability of bacteria to survive and multiply within a host, which can include overcoming host defense mechanisms and adapting to challenging environments within the host caister.comnih.govfrontiersin.org. While the direct involvement of the CatM transcriptional regulator (involved in aromatic compound degradation) in bacterial pathogenesis is not explicitly detailed in the provided search results, regulatory proteins controlling metabolic pathways can indirectly contribute to pathogenesis by enabling bacteria to utilize available nutrients within the host or to withstand stress conditions encountered during infection caister.comfrontiersin.orgfrontiersin.org.
Q & A
Q. What experimental approaches are used to determine the DNA-binding specificity of CatM in transcriptional regulation?
CatM’s DNA-binding activity is typically analyzed via gel retardation assays (electrophoretic mobility shift assays) using purified protein and labeled DNA fragments. For example, a 211-bp EcoRI-AseI DNA fragment from the catM-catB intercistronic region was incubated with CatM, revealing sequence-specific binding . Researchers should optimize protein-to-DNA ratios and include negative controls (e.g., non-target DNA fragments) to confirm specificity. Parallel footprinting assays (e.g., DNase I) can map binding sites at nucleotide resolution .
Q. How do structural features of CatM influence its regulatory function compared to other LysR-type transcriptional regulators (LTTRs)?
CatM shares conserved N-terminal DNA-binding domains (DBD) with LTTRs but lacks conserved carboxy-terminal domains critical for transcription activation in other family members. Reanalysis of the catM sequence revealed discrepancies in earlier annotations, suggesting its smaller size (compared to BenM) may limit inducer responsiveness . Structural studies using X-ray crystallography or cryo-EM are recommended to resolve these anomalies.
Q. What methodologies are employed to study CatM’s role in catechol degradation pathways?
Key steps include:
- Genetic knockout : Disrupt catM in Acinetobacter calcoaceticus and quantify catechol degradation intermediates (e.g., via HPLC).
- Transcriptional profiling : Measure catA and catB expression via RT-qPCR under varying inducer conditions (e.g., catechol, benzoate) .
- In vitro transcription assays : Use purified CatM and RNA polymerase to assess promoter activation .
Advanced Research Questions
Q. How can conflicting data on CatM’s repressor versus activator roles be reconciled?
CatM exhibits context-dependent regulatory behavior. In Acinetobacter, CatM represses catA and catB under non-inducing conditions but activates transcription in the presence of inducers (e.g., muconate). Contradictions arise from experimental systems (e.g., heterologous expression in E. coli vs. native hosts) and inducer concentrations. To resolve this:
Q. What experimental strategies address CatM’s weak synergy with benzoate compared to BenM?
While BenM synergistically activates transcription with benzoate and muconate, CatM responds only to muconate. To investigate this disparity:
- Conduct alanine scanning mutagenesis on CatM’s effector-binding domain (EBD) to identify residues critical for inducer recognition.
- Use isothermal titration calorimetry (ITC) to measure binding affinities for benzoate/muconate .
- Swap EBDs between CatM and BenM via domain chimeras to test functional interchangeability .
Q. How can researchers optimize promoter-reporter systems for studying CatM-mediated regulation?
A high-throughput approach involves single-nucleotide deep-scanning of promoter libraries to identify optimal operator sequences. For example, fluorescence-based reporter systems (e.g., yeGFP under catM promoters) enable real-time monitoring of transcriptional activity . Validate findings with in vitro transcription assays and footprinting to confirm binding kinetics.
Methodological Recommendations
- Contradiction Analysis : When conflicting data arise (e.g., activator vs. repressor roles), validate findings across multiple experimental systems (e.g., in vitro transcription, ChIP-seq) and include isogenic controls.
- Ethical Compliance : For studies involving genetic modification, adhere to institutional biosafety protocols and document approvals per guidelines like those in .
- Data Transparency : Deposit raw data (e.g., gel images, sequencing reads) in public repositories (e.g., NCBI) and cite datasets using DOIs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
